molecular formula C5H10ClNOS B14490548 Butanoyl chloride, 2-amino-4-(methylthio)- CAS No. 63729-69-1

Butanoyl chloride, 2-amino-4-(methylthio)-

Cat. No.: B14490548
CAS No.: 63729-69-1
M. Wt: 167.66 g/mol
InChI Key: GBPHJBGLRBDPBN-UHFFFAOYSA-N
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Description

Butanoyl chloride, 2-amino-4-(methylthio)- is an organic compound with the molecular formula C5H10ClNOS It is a derivative of butanoyl chloride, featuring an amino group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoyl chloride, 2-amino-4-(methylthio)- typically involves the reaction of butanoyl chloride with 2-amino-4-(methylthio)butanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride (SOCl2) and pyridine, which act as catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of butanoyl chloride, 2-amino-4-(methylthio)- may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Butanoyl chloride, 2-amino-4-(methylthio)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The amino and methylthio groups can undergo oxidation and reduction reactions, leading to the formation of different products.

    Condensation Reactions: The compound can react with other organic molecules to form larger, more complex structures through condensation reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide, while oxidation of the methylthio group can produce a sulfoxide or sulfone.

Scientific Research Applications

Butanoyl chloride, 2-amino-4-(methylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as peptides and proteins.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of butanoyl chloride, 2-amino-4-(methylthio)- involves its reactivity with various nucleophiles and electrophiles. The amino group can act as a nucleophile, attacking electrophilic centers in other molecules. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Butanoyl chloride: A simpler derivative without the amino and methylthio groups.

    2-Amino-4-(methylthio)butanoic acid: The precursor used in the synthesis of butanoyl chloride, 2-amino-4-(methylthio)-.

    Acetyl chloride: Another acyl chloride with different reactivity and applications.

Uniqueness

Butanoyl chloride, 2-amino-4-(methylthio)- is unique due to the presence of both an amino group and a methylthio group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications, offering versatility that similar compounds may lack.

Properties

IUPAC Name

2-amino-4-methylsulfanylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNOS/c1-9-3-2-4(7)5(6)8/h4H,2-3,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPHJBGLRBDPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403966
Record name Butanoyl chloride, 2-amino-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63729-69-1
Record name Butanoyl chloride, 2-amino-4-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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